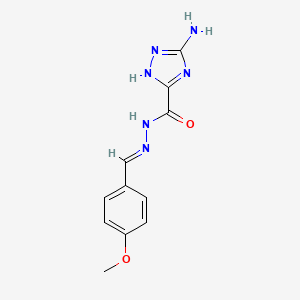

![molecular formula C11H9BrN2O3S2 B5566019 4-{[(4-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5566019.png)

4-{[(4-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide-derived compounds, including those related to 4-{[(4-Bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide, often involves the use of transition metal complexes. A study by Chohan and Shad (2011) highlighted the synthesis and characterization of sulfonamide-derived new ligands and their transition metal complexes, indicating a methodology that could be relevant for synthesizing compounds with similar structural features (Chohan & Shad, 2011).

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds has been extensively studied. For instance, Bertolasi et al. (1993) reported on the crystal structures of five 4-aminophenyl 4-X-phenyl sulfones, providing insights into structural distortions, spectroscopic parameters, and electronic substituent effects that could be relevant for understanding the structure of 4-{[(4-Bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).

Chemical Reactions and Properties

Chemical reactions involving thiophene sulfonyl derivatives have been explored by Cremlyn et al. (1981), who studied reactions with amines, hydrazine, and sodium azide, among others. This research sheds light on the reactivity of thiophene sulfonyl compounds, which is relevant for understanding the chemical behavior of 4-{[(4-Bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide (Cremlyn, Goulding, Swinbourne, & Yung, 1981).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including stability, molecular packing, and hydrogen bonding, play a crucial role in their overall behavior and potential applications. Research by Bertolasi et al. (1993) into the crystal packing of 4-aminophenyl (4-substituted phenyl) sulfones offers valuable insights into these aspects, which are essential for a comprehensive understanding of 4-{[(4-Bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide.

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, such as their antibacterial, antifungal, and cytotoxic activity, have been documented in various studies. For instance, the work by Chohan and Shad (2011) on sulfonamide-derived compounds reveals moderate to significant antibacterial and good antifungal activities, indicating the chemical properties and potential utility of compounds structurally related to 4-{[(4-Bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide in non-pharmacological contexts (Chohan & Shad, 2011).

Scientific Research Applications

Synthesis and Evaluation in Anticancer Research

4-{[(4-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide has been explored in the synthesis of various derivatives with potential anticancer activity. Research has focused on the synthesis and structural characterization of compounds derived from this chemical structure, evaluating their cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF-7. These studies have shown that certain derivatives exhibit potent cytotoxic activity, highlighting their potential as agents against various cancer types. Specifically, derivatives like N-(4-((4-((1,4-dioxo-3-(phenylthio)-1,4-dihydronaphthalen-2-yl)amino)phenyl)sulfonyl)phenyl)thiophene-2-carboxamide have shown remarkable cytotoxic activity, with low toxicity in normal human kidney HEK293 cells. Their mechanism of action includes inducing apoptosis and arresting the cell cycle at the G1 phase, mediated through upregulation of caspase-3 and caspase-7 proteins and gene expression levels of these caspases (Ravichandiran et al., 2019).

Development of Thermally Stable Polymers

This compound's derivatives have also been studied in the context of creating new types of soluble thermally stable polymers. Research into aromatic poly(sulfone sulfide amide imide)s, incorporating flexible sulfone, sulfide, and amide units, has been conducted. These polymers exhibit desirable physical properties, including high thermal stability and solubility, making them suitable for various advanced technological applications. The innovative synthesis approach involves a novel diamine monomer derived from the compound, showcasing the versatility and potential of this chemical structure in polymer science (Mehdipour‐Ataei & Hatami, 2007).

Enantioselective Synthesis

The structure has found application in enantioselective synthesis, particularly in the development of efficient catalysts for bromoaminocyclization. This process leads to the preparation of enantioenriched pyrrolidines, highlighting the compound's role in facilitating the synthesis of structurally complex and biologically significant molecules. The methodology demonstrates high yields and excellent enantiomeric excess, underlining the compound's utility in organic synthesis and the development of novel pharmaceuticals (Zhou et al., 2011).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. A sulfur-containing Schiff base derived from the compound has been studied for its efficiency in protecting mild steel in acidic environments. The compound demonstrates high inhibition efficiency, significantly reducing corrosion rates and offering a promising solution for industrial applications requiring corrosion protection. Electrochemical analysis, along with theoretical calculations, supports the effectiveness of this inhibitor, showcasing the compound's potential beyond pharmaceuticals into materials science (Tezcan et al., 2018).

properties

IUPAC Name |

4-[(4-bromophenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3S2/c12-7-1-3-8(4-2-7)14-19(16,17)9-5-10(11(13)15)18-6-9/h1-6,14H,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOWZCBSMGBJSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Bromophenyl)sulfamoyl]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-5-oxo-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5565937.png)

![1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)

![{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565949.png)

![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)

![4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)

![2-(3,4-difluorobenzyl)-8-(2-furylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5565965.png)

![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5565978.png)

![3-[1-(2-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565989.png)

![4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565991.png)

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime](/img/structure/B5565998.png)

![2-[(3',5'-difluoro-2'-methoxybiphenyl-2-yl)oxy]propanamide](/img/structure/B5566007.png)

![3-[2-(4-morpholinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one](/img/structure/B5566009.png)

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5566018.png)